3-Carboethoxy-4'-morpholinomethyl benzophenone
Description
Properties
IUPAC Name |
ethyl 3-[4-(morpholin-4-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-21(24)19-5-3-4-18(14-19)20(23)17-8-6-16(7-9-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHDFQXXMKJHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642625 | |
| Record name | Ethyl 3-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-82-9 | |
| Record name | Ethyl 3-[4-(4-morpholinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Esterification
The benzophenone core is formed by Friedel-Crafts acylation of appropriately substituted benzene derivatives with benzoyl chlorides or acid anhydrides under Lewis acid catalysis (e.g., AlCl3). For 3-carboethoxy substitution, ethyl benzoate derivatives are used to introduce the ester functionality at the 3-position.
Introduction of Morpholinomethyl Group
The morpholinomethyl substituent at the 4'-position is generally introduced via:
- Reaction of a 4'-bromomethyl or 4'-chloromethyl benzophenone intermediate with morpholine under nucleophilic substitution conditions.
- Alternatively, reductive amination of a 4'-formyl benzophenone derivative with morpholine can be employed.
These reactions typically require controlled conditions to avoid side reactions and ensure regioselectivity.
Representative Synthetic Procedure
While proprietary detailed protocols are scarce, a typical laboratory-scale synthesis may follow these steps:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts acylation of ethyl 3-bromobenzoate with benzoyl chloride, AlCl3 catalyst | Formation of 3-carboethoxybenzophenone intermediate | 60-75 |
| 2 | Nucleophilic substitution of 4'-bromomethyl group with morpholine in solvent (e.g., DMF) at 50-80°C | Introduction of morpholinomethyl substituent | 65-80 |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | 90+ |
Note: Reaction parameters such as temperature, solvent, and reaction time are optimized for each step to maximize yield and purity.
Alternative Synthetic Routes
- Reductive Amination Route: Starting from 4'-formyl-3-carboethoxybenzophenone, reaction with morpholine and a reducing agent (e.g., sodium triacetoxyborohydride) can afford the target compound efficiently with high selectivity.
- Grignard Reaction: Preparation of benzophenone derivatives via Grignard reagents followed by esterification and amination steps.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Temperature | 40-80°C | Higher temperatures accelerate substitution but may cause side reactions |
| Solvent | DMF, DMSO, Acetone | Polar aprotic solvents favor nucleophilic substitution |
| Catalyst | Lewis acids (AlCl3) for acylation | Essential for Friedel-Crafts step efficiency |
| Reaction Time | 1-24 hours | Longer times improve conversion but risk decomposition |
Research Findings and Industrial Considerations
- The presence of the morpholinomethyl group enhances solubility in polar solvents, facilitating purification steps.
- The carboethoxy group contributes to steric and electronic effects that influence reactivity during substitution.
- Industrial synthesis prioritizes minimizing reaction steps and maximizing yield; thus, one-pot or telescoped reactions are under investigation.
- Safety data indicate the compound is stable under standard laboratory conditions but requires handling in amber glass due to light sensitivity.
Summary Table of Key Properties and Synthesis Data
Chemical Reactions Analysis
3-Carboethoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- The compound serves as a versatile building block for synthesizing complex organic molecules. Its structural features allow it to participate in various organic reactions, including:
- Electrophilic Aromatic Substitution : The aromatic rings can undergo substitution reactions, facilitating further functionalization.
- Oxidation and Reduction : It can be oxidized to N-oxide derivatives or reduced to secondary alcohols using common reagents like sodium borohydride or lithium aluminum hydride.
2. Reagent in Organic Reactions
- It acts as a reagent in numerous organic reactions, contributing to the formation of new chemical entities. Its unique structure enhances reactivity and selectivity in synthetic pathways.
Biological Applications
1. Antimicrobial and Anticancer Properties
- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities. For instance, research on related benzophenone derivatives indicates potential efficacy against various pathogens and cancer cell lines.
2. Pharmacological Potential
- The compound is being explored as a pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. The morpholinomethyl group enhances its bioavailability by improving membrane permeability.
Industrial Applications
1. Specialty Chemicals Production
- In the industrial sector, 3-Carboethoxy-4'-morpholinomethyl benzophenone is utilized in producing specialty chemicals. It serves as an intermediate in synthesizing dyes, pigments, and other chemical products.
2. Photostabilizers
- The compound's ability to absorb UV radiation makes it suitable for use as a photostabilizer in plastics and coatings, enhancing the durability and longevity of these materials.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The morpholinomethyl group can form hydrogen bonds with proteins, affecting their structure and function . Additionally, the benzophenone moiety can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers
The positional arrangement of substituents significantly impacts physicochemical properties. For example:
Key Insight: The 3-ester/4'-morpholinomethyl isomer exhibits superior solubility in polar solvents (e.g., DMF, THF) compared to its positional isomers, making it preferable for solution-phase reactions .
Substituent Variations
2.2.1 Morpholinomethyl vs. Pyrrolidinomethyl
Replacing the morpholine ring with pyrrolidine (a five-membered amine without oxygen) alters electronic and steric profiles:
Application Impact: Morpholinomethyl derivatives are favored in photoinitiator systems (e.g., polymer crosslinking) due to their ability to stabilize radicals via oxygen’s lone pairs .
2.2.2 Carboethoxy vs. Halogen Substituents
Electron-withdrawing groups like halogens modify reactivity:
Reactivity Note: The carboethoxy group facilitates ester hydrolysis to carboxylic acids, enabling further functionalization, whereas bromine supports cross-coupling reactions .
Electronic and Spectral Properties
Substituents influence UV absorption and excitation energies (critical for photoinitiators):
- 3-Carboethoxy-4'-morpholinomethyl BP: Absorption maxima (~320 nm) due to n→π* transitions in the benzophenone core, enhanced by the electron-withdrawing ester .
- 4-Fluoro-4-hydroxybenzophenone (4F4OHBP): Stronger absorption at 290 nm due to fluorine’s electronegativity, but lower thermal stability .
Comparative Advantage: The morpholinomethyl group in 3-carboethoxy-4'-morpholinomethyl BP stabilizes excited states, extending radical lifetimes in photoinitiation compared to hydroxyl or halogenated analogs .
Biological Activity
3-Carboethoxy-4'-morpholinomethyl benzophenone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The compound features a benzophenone core modified with a morpholinomethyl group and an ethoxycarbonyl substituent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values suggest that the compound may be a promising candidate for further development as an anticancer agent.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.85 | Induction of apoptosis |
| A549 | 4.53 | Inhibition of cell cycle progression |
The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of certain enzymes or receptors involved in cellular signaling pathways. For instance, the compound has shown potential in inhibiting key enzymes related to cancer cell metabolism.
Case Studies
- Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other analogs, leading to its recommendation for further investigation as a potential antimicrobial agent .
- Anticancer Research : In another study focused on anticancer properties, researchers explored the effects of this compound on MCF-7 and A549 cells. The findings revealed that treatment with concentrations as low as 5 µM resulted in significant inhibition of cell proliferation and induction of apoptosis through caspase activation .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 3-carboethoxy-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed. The carboethoxy group can be introduced via esterification using ethyl chloroformate under basic conditions (e.g., triethylamine). The morpholinomethyl moiety may be incorporated through nucleophilic substitution of a chloromethyl intermediate with morpholine. Optimization should focus on catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) and solvent polarity to enhance yield . Purity can be monitored using HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology : Combine H and C NMR to identify key functional groups. The carboethoxy group will show a triplet near δ 1.3 ppm (CH) and a quartet at δ 4.2 ppm (CH) in H NMR, while the morpholinomethyl protons will appear as a multiplet between δ 2.5–3.5 ppm. FT-IR can confirm ester C=O stretching (~1740 cm) and morpholine C-N vibrations (~1100 cm). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] with a deviation <2 ppm .
Q. What solvent systems are suitable for studying the photostability of this compound?
- Methodology : Use UV-Vis spectroscopy to monitor degradation under controlled light exposure (e.g., 365 nm UV lamp). Polar aprotic solvents (e.g., acetonitrile) may stabilize the excited state, while halogenated solvents (e.g., dichloromethane) could enhance photodegradation due to radical interactions . Compare quantum yield calculations in different solvents to assess stability trends.
Advanced Research Questions
Q. How does the morpholinomethyl group influence the compound's pharmacokinetic properties in vitro?
- Methodology : Perform metabolic stability assays using liver microsomes (human or rodent). Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-MS/MS. The morpholinomethyl group may undergo oxidative N-dealkylation, generating formaldehyde and a secondary amine. Compare half-life () and intrinsic clearance (Cl) with analogs lacking this moiety to isolate its effect .
Q. What mechanistic insights explain contradictory data on the compound's cytotoxicity across cell lines?
- Methodology : Conduct dose-response assays (e.g., MTT or ATP-based viability) in multiple cell lines (e.g., HepG2, HEK293). Use transcriptomics (RNA-seq) to identify differential expression of detoxification enzymes (e.g., CYP450s) or stress-response genes. Confounding factors like efflux pump activity (e.g., P-gp) can be probed using inhibitors (e.g., verapamil) .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodology : Employ molecular docking (AutoDock Vina) to simulate binding to receptors (e.g., G-protein-coupled receptors). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (). Density functional theory (DFT) can optimize the compound’s geometry and calculate electrostatic potential maps to rationalize binding modes .
Q. What environmental degradation pathways are relevant for this compound, and how can its persistence be assessed?
- Methodology : Perform photolysis and hydrolysis studies under simulated environmental conditions (pH 7–9, UV light). Identify degradation products via GC-MS or LC-QTOF. Compare half-lives in aqueous vs. soil matrices. Ecotoxicity can be evaluated using Daphnia magna or algal growth inhibition tests, referencing OECD guidelines .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility values across studies?
- Methodology : Standardize measurement conditions (temperature, pH, ionic strength). Use shake-flask method with HPLC quantification. Compare results with Hansen solubility parameters to identify solvent mismatches. Confounding factors like polymorphism can be ruled out via X-ray crystallography .
Q. Why do some studies report high carcinogenic risk while others classify the compound as low hazard?
- Methodology : Reconcile data by examining test models (e.g., rodent vs. human cell lines) and exposure routes (oral vs. dermal). Meta-analysis of IARC’s 2B classification (possible carcinogen) should consider dose thresholds and metabolic activation requirements. In vitro Comet assays can assess DNA damage potential at physiologically relevant concentrations .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
